![molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a chiral organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a chiral carbon center, which is further substituted with methoxymethoxy and dimethylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylphosphine oxide and a chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, followed by the addition of the chiral precursor.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the phosphine oxide, while reduction may produce the corresponding phosphine.
Aplicaciones Científicas De Investigación
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mecanismo De Acción
The mechanism by which (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The phosphine oxide group plays a crucial role in stabilizing transition states and intermediates during catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Lacks the chiral center and additional substituents.
(S)-2,3-dimethylbutylphosphine oxide: Similar structure but without the methoxymethoxy group.
®-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: Enantiomer of the compound .
Uniqueness
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific chiral configuration and the presence of both methoxymethoxy and dimethylbutyl groups. These structural features contribute to its distinct reactivity and selectivity in various chemical and biological applications.
Propiedades
Fórmula molecular |
C20H27O3P |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
Clave InChI |
UEUUZAHLJDYELG-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


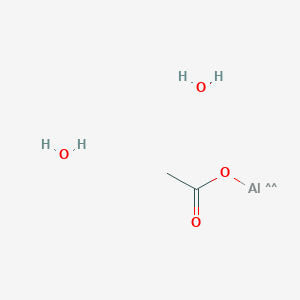
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)
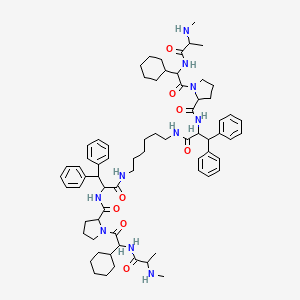
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
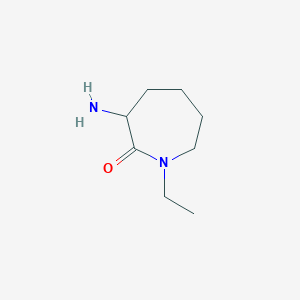
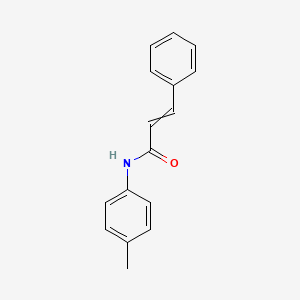

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
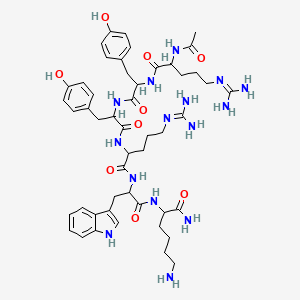

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
